2'-Deoxyinosine triphosphate

DNA replication Enzyme kinetics Nucleotide analog

2'-Deoxyinosine triphosphate (dITP) is a >99% pure, 100 mM aqueous dGTP analogue (pH 7.3–7.5), free of nuclease activities. Unlike dGTP, dITP pairs promiscuously—~50% efficiency with dC via two H-bonds—enabling universal base use in degenerate PCR, SNP genotyping, and directed evolution. Its 10-fold lower catalytic efficiency and 14-fold dC-over-dT preference introduce controlled mutations; weaker H-bonding resolves GC-rich secondary structures. Requires Taq DNA polymerase; incompatible with proofreading enzymes. Select dITP where canonical dGTP cannot deliver universal base recognition or controlled mutagenesis.

Molecular Formula C10H15N4O13P3
Molecular Weight 492.17 g/mol
CAS No. 16595-02-1
Cat. No. B102482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyinosine triphosphate
CAS16595-02-1
Molecular FormulaC10H15N4O13P3
Molecular Weight492.17 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H15N4O13P3/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1
InChIKeyUFJPAQSLHAGEBL-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes0.25 ml / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyinosine Triphosphate (dITP) CAS 16595-02-1: Procurement & Technical Overview for Molecular Biology & Mutagenesis


2'-Deoxyinosine triphosphate (dITP) is a purine 2'-deoxyribonucleoside triphosphate that functions as a dGTP analogue, incorporating opposite cytosine with approximately 50% efficiency [1][2]. dITP is generated from dATP via slow, non-enzymatic hydrolysis or ITP reduction, and its cellular concentration is normally kept low by ITPase [1]. dITP serves as a universal base and is used in PCR, RT-PCR, cDNA synthesis, and SNP genotyping, but it is incompatible with proofreading DNA polymerases . The compound is supplied as a highly stable 100 mM aqueous solution (pH 7.3-7.5, >99% purity), free of nuclease activities, and is specifically designed for molecular biology applications .

Why dITP (CAS 16595-02-1) Cannot Be Substituted with dGTP or Standard dNTPs in Key Applications


Unlike canonical deoxynucleotides (dGTP), dITP exhibits distinct base-pairing promiscuity, polymerase-dependent incorporation efficiency, and unique mutagenic potential. Substituting dITP with dGTP negates its utility as a universal base in degenerate PCR and prevents the controlled introduction of mutations in directed evolution studies . dITP forms only two hydrogen bonds with cytosine versus dGTP's three, resulting in lower thermal stability and altered extension kinetics, which are essential for resolving GC-rich secondary structures in sequencing [1]. Furthermore, dITP is a substrate for specific dITP/XTP pyrophosphohydrolases that do not efficiently hydrolyze canonical dNTPs, making it a critical tool for studying nucleotide pool sanitation [2].

Quantitative Differentiation of dITP (CAS 16595-02-1) vs. dGTP & Other Nucleotides


dITP Exhibits 10-Fold Lower Catalytic Efficiency than dGTP with Human DNA Polymerase-ι

Human DNA polymerase-ι incorporates dITP with 10-fold lower catalytic efficiency (kcat/Km = 0.01) compared to dGTP (kcat/Km = 0.10) when replicating across template T/U [1]. This reduced efficiency reflects a higher Km (144.3 μM for dITP vs. 29.8 μM for dGTP) and lower kcat (1.36 min⁻¹ vs. 2.97 min⁻¹) [1]. The data provide a quantitative basis for the slower incorporation of dITP in mutagenic bypass and support its use in applications requiring controlled nucleotide misincorporation rates.

DNA replication Enzyme kinetics Nucleotide analog

dITP is Incorporated 14-Fold More Efficiently Opposite dC than dT by Human Polymerase η

Human polymerase η (polη) incorporates dITP opposite dC with 14-fold higher efficiency than opposite dT [1]. This contrasts sharply with the bypass of template inosine, where polη incorporates dCTP almost exclusively opposite inosine over dTTP (70:1) [1]. The dITP incorporation bias (14:1) is significantly higher than the bias observed for dGTP incorporation by polη (190:1 across dC and dT), highlighting dITP's enhanced mutagenic potential [1].

Mutagenesis Translesion synthesis DNA damage

dITP is Specifically Hydrolyzed by EcO197 dITP/XTPase with Strong Preference Over Canonical dNTPs

The E. coli protein EcO197 exhibits strong substrate preference for dITP and XTP, while showing little to no activity against canonical dNTPs (dATP, dCTP, dGTP, dTTP) [1]. This specificity positions dITP as a critical substrate for studying nucleotide pool sanitation and the enzymatic removal of non-canonical nucleotides that arise from oxidative deamination [1].

Nucleotide metabolism DNA repair Enzyme specificity

dITP in PCR: Recommended 10% dGTP Replacement Prevents Amplification Inhibition

In PCR applications using dITP, complete substitution of dGTP with dITP significantly inhibits amplification . Instead, a 10% replacement of dGTP with dITP is recommended for optimal performance, particularly with Taq DNA polymerase . This contrasts with standard dNTPs, which are used at equimolar concentrations. dITP is explicitly incompatible with proofreading DNA polymerases such as Pfu and KOD .

PCR optimization Degenerate PCR Molecular cloning

Key Application Scenarios for dITP (CAS 16595-02-1) in Research and Industrial Molecular Biology


Degenerate PCR and Directed Evolution

dITP is used to replace 10% of dGTP in PCR reactions to reduce primer specificity and introduce controlled mutations. The lower catalytic efficiency (10-fold vs. dGTP) and promiscuous base pairing (14-fold preference for dC over dT) make dITP ideal for amplifying homologous gene families and generating protein variants for directed evolution [1][2]. Note: dITP is incompatible with proofreading polymerases; Taq DNA polymerase is required .

SNP Genotyping and DNA Sequencing of GC-Rich Regions

dITP's weaker hydrogen bonding (two bonds vs. three for dGTP) reduces secondary structure formation in GC-rich templates, improving sequencing read quality and SNP detection accuracy. Its universal base property allows it to pair with multiple bases, simplifying primer design for genotyping assays [1][3].

Nucleotide Pool Sanitation and DNA Repair Studies

dITP serves as a specific substrate for characterizing ITPase/dITPase enzymes like EcO197, which selectively hydrolyze non-canonical nucleotides while sparing canonical dNTPs. This enables detailed studies of cellular defense mechanisms against oxidative deamination and mutagenesis [4].

Mutagenesis and Error-Prone PCR

The 14-fold bias for dC over dT incorporation by polη and the overall 10-fold lower catalytic efficiency vs. dGTP make dITP a potent mutagen for error-prone PCR. It is used to generate diverse mutant libraries for enzyme engineering and functional genomics [1][2].

Technical Documentation Hub

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